

Application Note: Analysis of Hordenine Sulfate using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Hordenine sulfate*

Cat. No.: *B1596436*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Hordenine (N,N-dimethyltyramine) is a phenethylamine alkaloid found in various plants, including barley.^[1] It is often included in dietary supplements marketed for weight loss and athletic performance.^{[1][2]} Due to its stimulant properties and potential for adverse effects such as rapid heart rate and high blood pressure, accurate and reliable analytical methods for the quantification of hordenine in various matrices are crucial.^{[1][2]} High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the analysis of hordenine and its salt form, **hordenine sulfate**. This application note provides a detailed protocol for the determination of **hordenine sulfate** using a reverse-phase HPLC (RP-HPLC) method with UV detection.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the analysis of **hordenine sulfate** in dietary supplements.

Materials and Reagents

- Hordenine analytical standard (≥97.5% purity)
- Acetonitrile (HPLC grade)

- Water (HPLC grade)
- Phosphoric acid (analytical grade)
- Methanol (HPLC grade) for sample extraction
- 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is required:

- Isocratic or Gradient Pump
- Autosampler
- Column Oven
- Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of hordenine.

| Parameter | Condition |
|--------------------|--|
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (50:50, v/v) |
| Flow Rate | 0.9 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm |
| Run Time | Approximately 11 minutes |

Preparation of Standard Solutions

- **Stock Standard Solution (1000 µg/mL):** Accurately weigh 10 mg of hordenine analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.02 µg/mL to 20 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Dietary Supplements)

- **Sample Weighing:** Accurately weigh a portion of the homogenized dietary supplement powder equivalent to a single serving size.
- **Extraction:** Transfer the weighed sample to a volumetric flask and add methanol to about 75% of the volume. Sonicate for 15 minutes to ensure complete extraction of hordenine.
- **Dilution:** Bring the flask to volume with methanol and mix thoroughly.
- **Centrifugation/Filtration:** Centrifuge an aliquot of the extract to pelletize any insoluble excipients. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard solutions in triplicate, starting from the lowest concentration to the highest.
- Inject the prepared sample solutions in triplicate.
- Construct a calibration curve by plotting the peak area of hordenine against the corresponding concentration of the standard solutions.
- Determine the concentration of hordenine in the sample solutions from the calibration curve.

Data Presentation

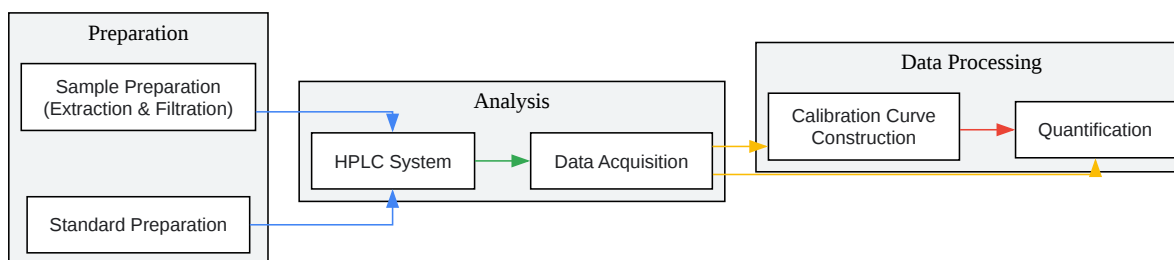
The following tables summarize the quantitative data for a typical HPLC method validation for hordenine analysis, following ICH guidelines.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |
|--|------------------------------------|-----------|
| Linearity Range | 0.02 - 20 µg/mL | |
| Correlation Coefficient (R^2) | > 0.999 | |
| Limit of Detection (LOD) | 0.02 - 0.09 µg/mL | |
| Limit of Quantification (LOQ) | 0.3 ng/mL (in serum by UPLC-MS/MS) | |
| 1 µg/mL (in plant matrix by DART-HRMS) | | |
| Accuracy (% Recovery) | 96.67 – 101.44% | |
| Precision (%RSD) | ≤ 2.83 | |

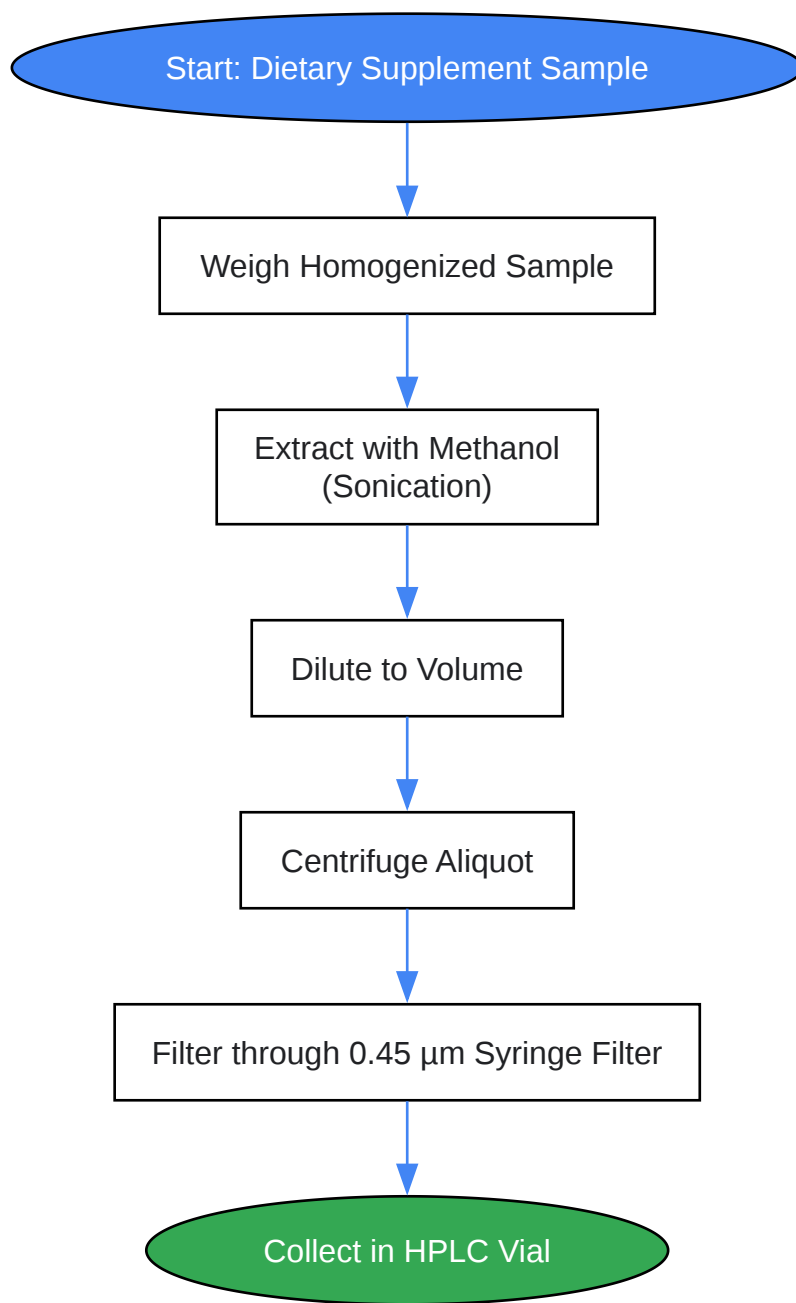
Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of **hordenine sulfate**.



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Caption: Experimental workflow for HPLC analysis of hordenine.



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Caption: Detailed sample preparation workflow.

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References

- 1. Hordenine in dietary supplements: Why avoid it? [opss.org]
- 2. ajpsonline.com [ajpsonline.com]
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